molecular formula C3H4O4<br>COOHCH2COOH<br>C3H4O4 B177739 Hydron;propanedioate CAS No. 118690-08-7

Hydron;propanedioate

Cat. No.: B177739
CAS No.: 118690-08-7
M. Wt: 104.06 g/mol
InChI Key: OFOBLEOULBTSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malonic acid, also known as malonate or H2MALO, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Malonic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Malonic acid has been found in human liver and kidney tissues, and has also been primarily detected in saliva, feces, urine, and blood. Within the cell, malonic acid is primarily located in the cytoplasm. Malonic acid exists in all eukaryotes, ranging from yeast to humans. In humans, malonic acid is involved in the aspartate metabolism pathway and fatty acid biosynthesis pathway. Malonic acid has been found to be associated with the diseases known as combined malonic and methylmalonic aciduria;  malonic acid has also been linked to the inborn metabolic disorders including malonyl-CoA decarboxylase deficiency.
Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992)
Malonic acid is an alpha,omega-dicarboxylic acid in which the two carboxy groups are separated by a single methylene group. It has a role as a human metabolite. It is a conjugate acid of a malonate(1-).

Properties

IUPAC Name

hydron;propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBLEOULBTSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].C(C(=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydron;propanedioate
Reactant of Route 2
Hydron;propanedioate
Reactant of Route 3
Hydron;propanedioate
Reactant of Route 4
Hydron;propanedioate

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